![molecular formula C13H18BNO4 B2769302 (3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid CAS No. 2377605-82-6](/img/structure/B2769302.png)
(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid” is a chemical compound with the CAS Number: 2377605-82-6 . It has a molecular weight of 263.1 . The IUPAC name for this compound is (3- (1,4-dioxa-8-azaspiro [4.5]decan-8-yl)phenyl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18BNO4/c16-14(17)11-2-1-3-12(10-11)15-6-4-13(5-7-15)18-8-9-19-13/h1-3,10,16-17H,4-9H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 263.1 . It is recommended to be stored in a refrigerated condition .Applications De Recherche Scientifique
Synthesis and Modification
Boronic acids are versatile in organic synthesis, offering pathways for creating complex molecules. The decarboxylative borylation technique is a novel method for replacing carboxylic acids with boronate esters, enhancing the synthesis of alkyl boronic acids. This approach has been applied to synthesize drugs like Velcade and Ninlaro, demonstrating the method's utility in pharmaceutical development (Li et al., 2017).
Sensor Development
Boronic acids are integral in developing chemosensors due to their ability to bind diols, including sugars. This property is utilized in glucose sensors and other diagnostic tools, providing a foundation for creating sensitive and selective sensing materials (Springsteen et al., 2001).
Material Science
In materials science, boronic acids contribute to the design of responsive materials. For example, boronic-acid-modified nanoparticles have been explored for their antiviral properties, showcasing their potential in creating new therapeutic agents (Khanal et al., 2013). Furthermore, the study of structure-reactivity relationships in boronic acid-diol complexation offers insights into designing more efficient boron-based sensors and materials (Brooks et al., 2018).
Analytical Chemistry
Boronic acids are utilized in 17O NMR studies to investigate the influence of substituents on chemical shifts, enhancing our understanding of their electronic structures and reactivity. This research aids in refining the use of boronic acids in analytical and synthetic chemistry (Gierczyk et al., 2013).
Safety And Hazards
Propriétés
IUPAC Name |
[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c16-14(17)11-2-1-3-12(10-11)15-6-4-13(5-7-15)18-8-9-19-13/h1-3,10,16-17H,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNGPKQGEOKLMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCC3(CC2)OCCO3)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)boronic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

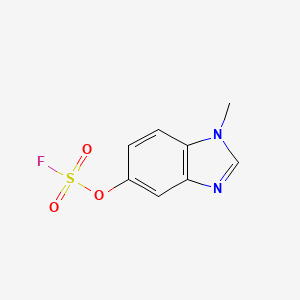
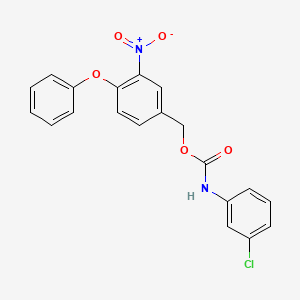
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769221.png)
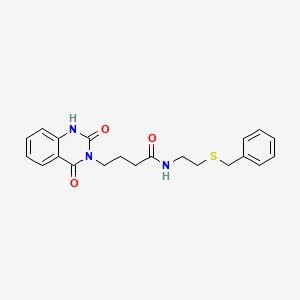
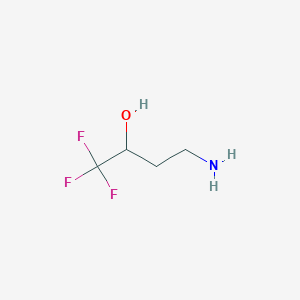
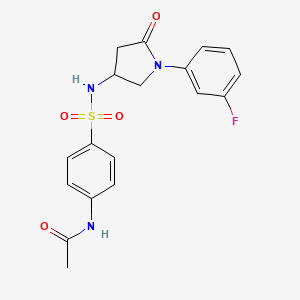
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)
![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2769230.png)
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2769233.png)
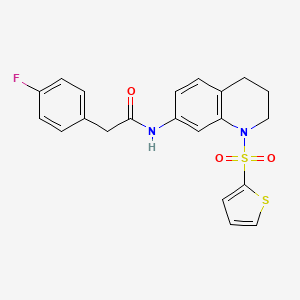
![4-bromo-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2769236.png)

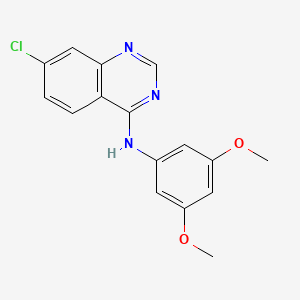
![benzyl [3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]acetate](/img/no-structure.png)